molecular formula C8H3Cl2F3O B1302707 3',4'-Dichloro-2,2,2-trifluoroacetophenone CAS No. 125733-43-9

3',4'-Dichloro-2,2,2-trifluoroacetophenone

Cat. No.: B1302707
CAS No.: 125733-43-9
M. Wt: 243.01 g/mol
InChI Key: YWBUNUGOMAFWHQ-UHFFFAOYSA-N
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Description

3’,4’-Dichloro-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C8H3Cl2F3O and a molecular weight of 243.01 g/mol . It is known for its unique structure, which includes both chlorine and fluorine atoms attached to an acetophenone core. This compound is used in various fields of research and industry due to its distinct chemical properties.

Preparation Methods

The synthesis of 3’,4’-Dichloro-2,2,2-trifluoroacetophenone typically involves the reaction of 3,4-dichlorobenzoyl chloride with trifluoroacetic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs .

Chemical Reactions Analysis

3’,4’-Dichloro-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
3',4'-Dichloro-2,2,2-trifluoroacetophenone serves as an important intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable in developing anti-inflammatory and analgesic drugs. The compound's chlorinated structure enhances the biological activity of the resulting pharmaceuticals .

Case Study:
A study highlighted the synthesis of novel anti-inflammatory agents using this compound as a precursor. The synthesized drugs exhibited significant potency in vitro against inflammatory markers, indicating promising therapeutic potential .

Agrochemical Formulation

Pesticide Development:
This compound is utilized in formulating agrochemicals, particularly pesticides. Its derivatives have been shown to provide effective pest control solutions while minimizing environmental impact compared to traditional pesticides . The trifluoromethyl group contributes to the efficacy and stability of these agrochemical products.

Case Study:
Research has documented the successful development of over 20 new agrochemical products that incorporate derivatives of this compound. These products have received ISO common names and are now commercially available.

Reagent for Detection:
The compound acts as a reagent in various analytical methods. It aids in the detection and quantification of other chemical substances, which is crucial for quality control across multiple industries .

Case Study:
A study demonstrated the use of this compound in high-performance liquid chromatography (HPLC) for the quantification of active pharmaceutical ingredients (APIs) in complex mixtures .

Environmental Science

Behavioral Studies:
Research on this compound also extends to environmental science, where it is studied for its degradation pathways and potential impacts on ecosystems. Understanding its behavior in environmental systems is essential for assessing risks associated with its use .

Case Study:
An investigation into the environmental persistence of this compound revealed that while it degrades under certain conditions, its breakdown products may still pose ecological risks. This underscores the need for careful management when utilizing this compound in industrial applications .

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

3’,4’-Dichloro-2,2,2-trifluoroacetophenone can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 3’,4’-Dichloro-2,2,2-trifluoroacetophenone in terms of its specific reactivity and applications.

Biological Activity

Overview

3',4'-Dichloro-2,2,2-trifluoroacetophenone (CAS No. 125733-43-9) is a synthetic organic compound characterized by its molecular formula C₈H₃Cl₂F₃O and a molecular weight of 243.01 g/mol. This compound is notable for its unique trifluoroacetyl group and dichloro substitutions on the aromatic ring, which contribute to its diverse biological activities and applications in pharmaceutical and agrochemical industries .

  • Appearance : Colorless to yellow liquid
  • Boiling Point : Approximately 87 °C at 13 mmHg
  • Reactivity : The compound can undergo various chemical reactions, including nucleophilic substitutions and enzyme interactions .

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme's conformation, affecting several biochemical pathways .

Enzyme Inhibition

Research indicates that this compound has potential as an inhibitor of various enzymes, which may include:

  • Cholinesterases : Important for neurotransmission regulation.
  • Proteins involved in cancer cell proliferation : Showing promise in anticancer research .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound:

Activity Description Reference
Enzyme InhibitionInhibits specific enzymes by binding to their active sites.
Anticancer ActivityDemonstrated ability to inhibit growth in certain cancer cell lines.
Interaction with ProteinsEngages in significant interactions with various biological molecules.
Toxicological EffectsExhibits irritant properties; ingestion may be harmful.

Case Studies and Research Findings

  • Anticancer Research : A study demonstrated that this compound inhibited the proliferation of specific cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Enzyme Interaction Studies : Investigations into the compound's interaction with cholinesterases revealed significant inhibition rates, indicating its potential use in treating neurodegenerative diseases .
  • Toxicological Assessments : Toxicity studies have shown that while the compound may not cause respiratory irritation upon inhalation, it poses risks upon ingestion or skin contact, necessitating careful handling .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBUNUGOMAFWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374229
Record name 3',4'-Dichloro-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125733-43-9
Record name 3',4'-Dichloro-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125733-43-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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